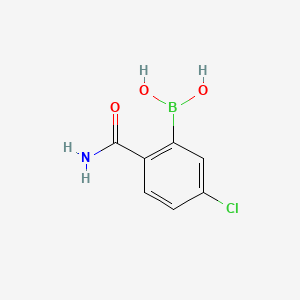

(2-Carbamoyl-5-chlorophenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Carbamoyl-5-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C7H7BClNO3 . It is used in industrial and scientific research .

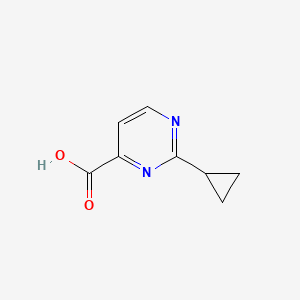

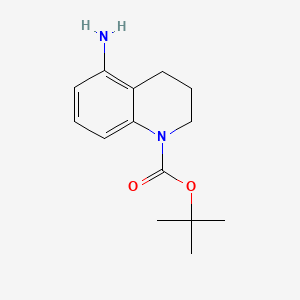

Molecular Structure Analysis

The molecular structure of “(2-Carbamoyl-5-chlorophenyl)boronic acid” consists of a phenyl ring substituted with a carbamoyl group, a chloro group, and a boronic acid group . The exact structure can be represented by the InChI code: 1S/C7H7BClNO3/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H2,10,11) .Applications De Recherche Scientifique

Fluorescent Chemosensors

(Huang et al., 2012) highlight the importance of boronic acids in the development of fluorescent chemosensors. These sensors are utilized for detecting carbohydrates and bioactive substances, playing a crucial role in disease diagnosis and prevention. Boronic acid derivatives form cyclic complexes with diols, which are then used as reporters in these sensors.

Fluorescence Quenching Studies

Research by (Geethanjali et al., 2015) involves the study of fluorescence quenching of boronic acid derivatives. This study is significant for understanding the interaction dynamics of these compounds, which can be applied in various chemical and biological sensors.

Boronic Acid in Biological Membranes

(Otsuka et al., 2003) have shown that borates, including boronic acids, interact with carbohydrate moieties in biological membranes. Their study focused on the binding profile of boronic acid with N-acetylneuraminic acid, which is critical for understanding how these compounds interact with biological systems.

Boronic Acid Catalysis

(Hall, 2019) discusses the emerging use of boronic acids as catalysts in organic reactions. The unique ability of boronic acids to form reversible covalent bonds with hydroxy groups allows them to activate various organic compounds, leading to the development of new chemical transformations.

Structural Applications in Nanotechnology

(Mu et al., 2012) demonstrate the use of phenyl boronic acids in modulating the optical properties of carbon nanotubes. These findings are crucial for the development of advanced materials in nanotechnology and electronics.

Suzuki-Miyaura Coupling Reactions

(Hergert et al., 2018) highlight the role of boronic acid derivatives in facilitating Suzuki-Miyaura coupling reactions. This chemical process is essential in creating complex organic compounds, including pharmaceuticals and polymers.

Glucose Sensing

(Das et al., 2011) describe the development of a glucose sensor using boronic acid derivatives. Such sensors have significant applications in medical diagnostics, particularly for monitoring glucose levels in diabetic patients.

Enantioselective Organic Reactions

(Hashimoto et al., 2015) explore the use of boronic acids in catalyzing enantioselective organic reactions. These reactions are crucial in synthesizing chiral compounds, which have wide-ranging applications in pharmaceuticals.

Biomedical Applications

(Cambre & Sumerlin, 2011) emphasize the biomedical applications of boronic acid polymers, including their use in treating various diseases such as HIV, diabetes, and cancer.

Sensing Applications

(Lacina et al., 2014) review the use of boronic acids in diverse sensing applications, highlighting their role in biological labeling and the development of therapeutics.

Safety And Hazards

Propriétés

IUPAC Name |

(2-carbamoyl-5-chlorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClNO3/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUCOOWCIFLMDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)C(=O)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681735 |

Source

|

| Record name | (2-Carbamoyl-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Carbamoyl-5-chlorophenyl)boronic acid | |

CAS RN |

1313617-51-4 |

Source

|

| Record name | (2-Carbamoyl-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B582222.png)

![5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran]](/img/structure/B582223.png)

![6-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B582230.png)

![7-Bromo-2-methylbenzo[d]oxazole](/img/structure/B582238.png)